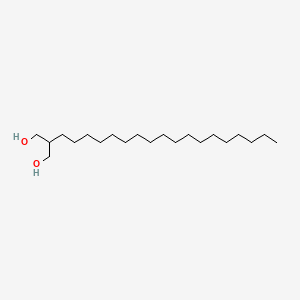
2-Octadecyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecyl-1,3-propanediol is a chemical compound with the molecular formula C21H44O2. It is a long-chain diol, specifically a derivative of 1,3-propanediol with an octadecyl group attached to the second carbon atom. This compound is known for its presence in certain natural sources, such as the ether parts of Camellia chrysantha .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecyl-1,3-propanediol can be achieved through various methods. One common approach involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the hydrogenation of dialkyl malonate, which is a more environmentally friendly route .
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, and glucose as feedstocks . The process typically includes steps such as hydration-hydrogenation of acrolein, carbonylation of ethylene oxide, and hydroesterification of ethylene oxide .
Chemical Reactions Analysis
Types of Reactions
2-Octadecyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the long alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols.
Scientific Research Applications
2-Octadecyl-1,3-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octadecyl-1,3-propanediol involves its interaction with lipid membranes and enzymes. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific molecular targets, such as haloalkane dehalogenase and ADP-ribosylation factor 1 .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediol
- 2-Phenyl-1,3-propanediol
- 1,2-Propanediol
- Glycerol
Uniqueness
2-Octadecyl-1,3-propanediol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactants and lipid-based formulations.
Properties
CAS No. |
5337-61-1 |
|---|---|
Molecular Formula |
C21H44O2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-octadecylpropane-1,3-diol |
InChI |
InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-22)20-23/h21-23H,2-20H2,1H3 |
InChI Key |
HUHIKZFEXLRXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


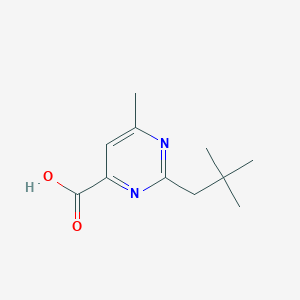
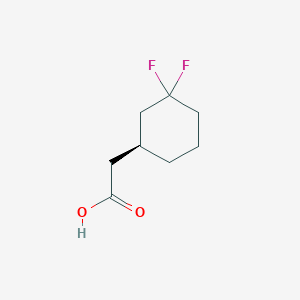
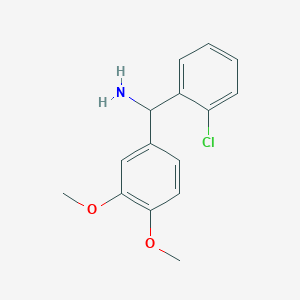
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
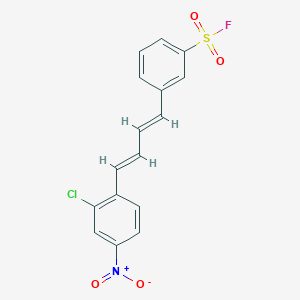
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
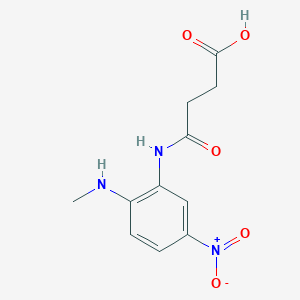
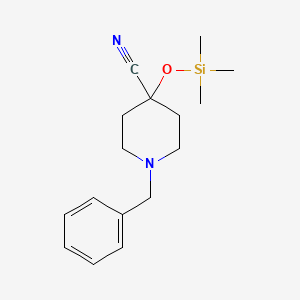

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
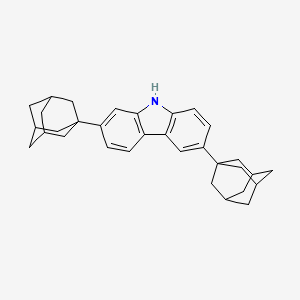

![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
